molecular formula C7H11ClO5S B8651381 2-(Methanesulfonyl)ethyl 4-chloro-3-oxobutanoate CAS No. 92921-84-1

2-(Methanesulfonyl)ethyl 4-chloro-3-oxobutanoate

Cat. No. B8651381
M. Wt: 242.68 g/mol
InChI Key: STRFZHIVXXVQOF-UHFFFAOYSA-N
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Patent
US04695639

Procedure details

In 260 ml of methylene chloride was dissolved 87.9 g (1.407 moles) of diketene. The solution was cooled to -35° C. and 74.2 g (1.045 moles) of chlorine gas was bubbled into the solution at -35° to -30° C. for about 2 hours to prepare a methylene chloride solution of 4-chloroacetoacetyl chloride. Separately, 100 g (0.805 mole) of methylsulfonylethanol was dissolved in 130 ml of methylene chloride followed by addition of 63.7 g of pyridine. To this solution was added the above methylene chloride solution of 4-chloroacetoacetyl chloride at -5° to 0° C. dropwise over a period of about 1.5 hours. The mixture was then stirred for 30 minutes and poured in water, and 800 ml of methylene chloride was added to extract the reaction product. The water layer was further extracted with methylene chloride and the organic layers were combined and washed with water. The organic solution was concentrated to dryness and the concentrate was dissolved in 50 ml of methylene chloride and crystallized by addition of 200 ml of isopropyl ether to give 156.3 g (yield: 80% based on methylsulfonylethanol) of methylsulfonylethyl 4-chloroacetoacetate as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
63.7 g
Type
solvent
Reaction Step Three
Quantity
74.2 g
Type
reactant
Reaction Step Four
Name
methylsulfonylethanol
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
130 mL
Type
solvent
Reaction Step Five
Quantity
87.9 g
Type
reactant
Reaction Step Six
Quantity
260 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
800 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.ClCl.[Cl:9][CH2:10][C:11](=[O:16])CC(Cl)=O.[CH3:17][S:18](C(O)C)(=[O:20])=[O:19]>C(Cl)Cl.O.N1C=CC=CC=1>[Cl:9][CH2:10][C:11](=[O:16])[CH2:3][C:4]([O:6][CH2:2][CH2:1][S:18]([CH3:17])(=[O:20])=[O:19])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC(=O)Cl)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC(=O)Cl)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
63.7 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
74.2 g
Type
reactant
Smiles
ClCl
Step Five
Name
methylsulfonylethanol
Quantity
100 g
Type
reactant
Smiles
CS(=O)(=O)C(C)O
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
87.9 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
260 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
to extract the reaction product
EXTRACTION
Type
EXTRACTION
Details
The water layer was further extracted with methylene chloride
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the concentrate was dissolved in 50 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
crystallized by addition of 200 ml of isopropyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC(CC(=O)OCCS(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 156.3 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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